7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure is similar to certain quinazoline alkaloids , which have been found to interact with a variety of targets, including DNA topoisomerases and various receptors.
Mode of Action
Based on its structural similarity to other quinazoline alkaloids , it may interact with its targets in a similar manner For example, it could bind to its target, causing a conformational change that affects the target’s function
Biochemical Pathways
Without specific studies on this compound, it’s difficult to say which biochemical pathways it might affect. Other quinazoline alkaloids have been found to affect a variety of pathways, including those involved in cell growth and apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Other quinazoline alkaloids have been found to have a variety of effects, including inducing apoptosis and inhibiting cell growth
Properties
CAS No. |
689228-47-5 |
---|---|
Molecular Formula |
C21H21N3O3S |
Molecular Weight |
395.48 |
IUPAC Name |
7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28) |
InChI Key |
FICSRDABMSGKOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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